molecular formula C19H28N6O B5998186 N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B5998186
M. Wt: 356.5 g/mol
InChI Key: LVSAURLRHWUUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring at position 4. The piperidine-3-carboxamide moiety is substituted with a cyclooctyl group, which introduces significant steric bulk and lipophilicity.

Properties

IUPAC Name

N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c26-19(21-16-8-4-2-1-3-5-9-16)15-7-6-12-24(13-15)18-11-10-17-22-20-14-25(17)23-18/h10-11,14-16H,1-9,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSAURLRHWUUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine and cyclooctyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. The reaction conditions may involve heating, refluxing, and the use of inert atmospheres to ensure the desired product yield .

Chemical Reactions Analysis

N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide. For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have demonstrated significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

The compound 22i exhibited exceptional activity with IC₅₀ values indicating strong inhibition of cell growth across multiple cancer types . Furthermore, compound 17l was noted for its dual inhibitory effects on c-Met and VEGFR-2 kinases, enhancing its therapeutic profile against tumor proliferation .

Kinase Inhibition

This compound also shows promise as a kinase inhibitor:

Table 2: Kinase Inhibition Potency

CompoundTarget KinaseIC₅₀ (nM)
22ic-Met48
17lc-Met26
17lVEGFR-22600

These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting specific kinases involved in cancer progression .

Study on Compound Derivatives

A study focused on synthesizing novel derivatives of triazolo[4,3-b]pyridazine revealed that modifications to the core structure significantly impacted their biological activities. The research demonstrated that specific substitutions led to enhanced potency against cancer cell lines and improved selectivity for kinase targets .

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies will provide insights into dosage optimization and potential side effects.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a common feature among analogues. Key differences arise in substituents on the triazolo ring, piperidine modifications, and carboxamide side chains:

Compound Name Key Structural Features Biological Target/Activity Reference
Target Compound N-Cyclooctyl, piperidine-3-carboxamide BRD4 bromodomain inhibition (hypothesized)
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (STK719914) Piperidine-4-carboxylic acid, 3-isopropyl substituent BRD4 inhibitor (IC₅₀ data not provided)
N-(3-Methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (STK635934) Piperidine-4-carboxamide, 3-isopropyl and 3-methylbutyl groups Bromodomain interaction (structural studies)
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 4-Chlorobenzyl group, piperidine-4-carboxamide Unspecified (structural analog for SAR studies)
N-[2-(Cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Trifluoromethyl group, cyclohexenylethyl substituent Enhanced metabolic stability (predicted)

Key Observations :

  • Cyclooctyl vs.
  • Carboxamide Position : The piperidine-3-carboxamide in the target compound contrasts with piperidine-4-carboxamide derivatives (e.g., STK635934), which may alter hydrogen-bonding interactions with target proteins .
  • Electron-Withdrawing Groups : Compounds like the trifluoromethyl-substituted analogue () exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Functional Analogues with Divergent Scaffolds
Compound Name Structure Activity Reference
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Phenylacetamide backbone, no piperidine ring Lin28 protein inhibition (80 µM in immersion assays)
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) Pyrrolidin-3-yl propenamide, trifluoromethyl group C(sp³)–C(sp³) coupling reaction substrate

Key Observations :

  • Piperidine vs. Non-Piperidine Scaffolds: The absence of a piperidine ring in Lin28-1632 limits direct comparison but highlights the role of the triazolo-pyridazine core in diverse applications .
  • Propenamide Side Chains : Compound 3ab () demonstrates the versatility of the triazolo-pyridazine core in synthetic chemistry, though its biological activity remains uncharacterized .

Research Findings and Structure-Activity Relationships (SAR)

  • Bromodomain Inhibition : Derivatives like STK719914 and STK635934 () show that substituents on the piperidine ring critically influence BRD4 binding. The cyclooctyl group in the target compound may optimize hydrophobic interactions in the acetyl-lysine binding pocket .
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) and cyclooctyl moieties likely reduce cytochrome P450-mediated metabolism compared to methyl or ethyl substituents .
  • Synthetic Accessibility : Intermediate 32a () is a key precursor for piperidine-carboxamide derivatives, suggesting the target compound could be synthesized via similar amide coupling strategies .

Biological Activity

N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a c-Met kinase inhibitor. This article reviews its biological activity, focusing on its anticancer effects and the underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a piperidine ring. This unique combination is hypothesized to contribute to its biological activity.

Structure Formula

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 318.4 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to this compound against various cancer cell lines. The primary focus has been on its inhibitory effects on c-Met kinase, which is often overexpressed in several cancers.

In Vitro Studies

Research indicates that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results demonstrate that compound 22i exhibits potent anti-tumor activity, suggesting that similar derivatives could have therapeutic potential in treating cancers characterized by c-Met overexpression .

The mechanism through which this compound exerts its effects involves:

  • c-Met Kinase Inhibition : The compound has been shown to inhibit c-Met kinase activity effectively, which is crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Studies indicate that treatment with related compounds leads to increased apoptosis in cancer cells, as evidenced by Annexin V-FITC staining assays.
  • Cell Cycle Arrest : The compound has also been observed to induce G0/G1 phase arrest in treated cells, further contributing to its anti-cancer efficacy .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various triazolo-pyridazine derivatives, emphasizing the importance of specific substituents on the piperidine ring for enhancing biological activity. The study revealed that modifications could lead to improved potency and selectivity against c-Met kinase .

Key Findings

  • Compound 12e showed significant cytotoxicity with IC50 values of 1.06 ± 0.16 µM against A549 cells.
  • Structural modifications led to varying degrees of activity and selectivity for c-Met inhibition.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
  • X-ray Crystallography : For unambiguous structural determination, particularly for novel derivatives .

How can researchers design experiments to elucidate the mechanism of action against specific biological targets?

Q. Advanced

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics (e.g., KD values) to enzymes/receptors like kinases or GPCRs .
    • CRISPR-Cas9 Knockout Models : Validate target relevance in cellular assays .
  • Mechanistic Studies :
    • X-ray Co-crystallography : Resolve ligand-target binding modes .
    • Mutagenesis : Identify critical residues for interaction by alanine scanning .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Q. Advanced

  • Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft models) data to confirm activity .
  • Computational Modeling : Use molecular dynamics simulations to reconcile divergent binding affinities due to conformational flexibility .

How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

Q. Advanced

  • Systematic Substituent Variation :

    Position ModifiedExample SubstituentsObserved Effect
    Piperidine C-3Cyclooctyl vs. benzylEnhanced selectivity for kinase X
    Triazole C-3CF₃ vs. CH₃Improved metabolic stability
  • In Silico Tools : QSAR models to predict bioactivity and ADME properties .

  • Bioassays : Dose-response curves (IC₅₀) across cancer cell lines to prioritize derivatives .

What are the typical biological targets associated with triazolopyridazine derivatives?

Q. Basic

  • Kinases : Inhibition of Aurora kinase A/B (IC₅₀ = 10–50 nM) due to ATP-binding site interactions .
  • GPCRs : Antagonism of serotonin receptors (5-HT₂A) linked to antipsychotic activity .
  • Antimicrobial Targets : DNA gyrase in bacterial pathogens .
  • Binding Assays : Use ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .

What methodologies assess pharmacokinetic properties and improve metabolic stability?

Q. Advanced

  • ADME Profiling :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
    • Caco-2 Permeability : Predict oral bioavailability .
  • Optimization Strategies :
    • Deuterium Incorporation : Replace labile hydrogens to slow CYP450 metabolism .
    • Prodrug Design : Mask polar groups (e.g., ester prodrugs) to enhance absorption .

What synthetic routes introduce the cyclooctyl group into the piperidine-3-carboxamide scaffold?

Q. Basic

  • Stepwise Alkylation : React piperidine-3-carboxylic acid with cyclooctylamine using EDCI/DMAP in dichloromethane .
  • One-Pot Approach : Simultaneous coupling and cyclization under microwave irradiation (150°C, 30 min) .
  • Quality Control : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.